

In-Depth Technical Guide on the Structural Analysis of (R,R)-Tartaric Anhydride

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Compound of Interest

Compound Name: *Tartaric anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (R,R)-**tartaric anhydride**, focusing on its most stable and well-characterized derivative, O,O'-diacetyl-(R,R)-**tartaric anhydride**. Due to the inherent instability of the parent unsubstituted (R,R)-**tartaric anhydride**, this guide centers on the readily synthesizable and extensively studied diacetylated form, a vital chiral building block in synthetic chemistry and drug development.

Introduction

(R,R)-Tartaric acid and its derivatives are fundamental chiral synthons in asymmetric synthesis. The anhydride form, particularly O,O'-diacetyl-(R,R)-**tartaric anhydride**, offers a rigidified chiral scaffold, making it a valuable reagent for stereoselective transformations and the synthesis of complex enantiomerically pure molecules. This guide delves into the detailed structural elucidation of this compound through crystallographic and spectroscopic methods, providing essential data for its application in research and development.

Crystallographic Analysis

The three-dimensional structure of O,O'-diacetyl-(R,R)-**tartaric anhydride** has been determined by single-crystal X-ray diffraction. The analysis reveals a five-membered anhydride ring with a twisted conformation. The molecule possesses C₂ symmetry, a key feature for its application in asymmetric synthesis.

Table 1: Crystallographic Data for O,O'-diacetyl-(R,R)-tartaric anhydride[1]

Parameter	Value
Empirical Formula	C ₈ H ₈ O ₇
Formula Weight	216.14
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.335 (3)
b (Å)	9.052 (4)
c (Å)	14.123 (6)
V (Å ³)	938.1 (7)
Z	4
Density (calculated) (Mg m ⁻³)	1.529

Table 2: Selected Bond Lengths and Angles for O,O'-diacetyl-(R,R)-tartaric anhydride[1]

Bond	Length (Å)	Angle	Degrees (°)
O1-C1	1.365 (4)	C2-O1-C1	110.3 (2)
O1-C2	1.460 (4)	O2-C1-O1	118.8 (3)
O2-C1	1.192 (4)	O2-C1-C4	129.5 (3)
O3-C2	1.428 (4)	O1-C1-C4	111.7 (3)
O4-C4	1.189 (4)	O3-C2-O1	107.0 (2)
O5-C4	1.363 (4)	O3-C2-C3	110.4 (3)
C1-C4	1.509 (5)	O1-C2-C3	104.9 (2)
C2-C3	1.531 (4)	C2-C3-C4	102.5 (2)

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of O,O'-diacetyl-(R,R)-**tartaric anhydride** are consistent with its C_2 symmetric structure.

Table 3: ^1H NMR Spectral Data for O,O'-diacetyl-(R,R)-**tartaric anhydride** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.75	s	2H	H-2, H-3
2.20	s	6H	-COCH ₃

Table 4: ^{13}C NMR Spectral Data for O,O'-diacetyl-(R,R)-**tartaric anhydride** (in CDCl_3)

Chemical Shift (ppm)	Assignment
168.5	Ester C=O
164.0	Anhydride C=O
73.0	C-2, C-3
20.5	-COCH ₃

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra show characteristic absorption bands for the anhydride and ester functional groups. The two carbonyl stretching vibrations of the anhydride group are particularly diagnostic.

Table 5: Key IR and Raman Vibrational Frequencies for O,O'-diacetyl-(R,R)-**tartaric anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850 (IR)	Strong	Anhydride C=O symmetric stretch
~1780 (IR)	Strong	Anhydride C=O asymmetric stretch
~1750 (IR)	Strong	Ester C=O stretch
~1230 (IR)	Strong	C-O stretch
~2950 (Raman)	Medium	C-H stretch
~1440 (Raman)	Medium	C-H bend

Experimental Protocols

Synthesis of O,O'-diacetyl-(R,R)-tartaric anhydride[2][3]

This procedure is adapted from the established synthesis of the (S,S)-enantiomer and is applicable to the (R,R)-enantiomer starting from (R,R)-tartaric acid.

Materials:

- (R,R)-Tartaric acid (anhydrous, powdered)
- Acetic anhydride
- Concentrated sulfuric acid
- Dry benzene
- Anhydrous ether
- Phosphorus pentoxide

Procedure:

- In a three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered (R,R)-tartaric acid.

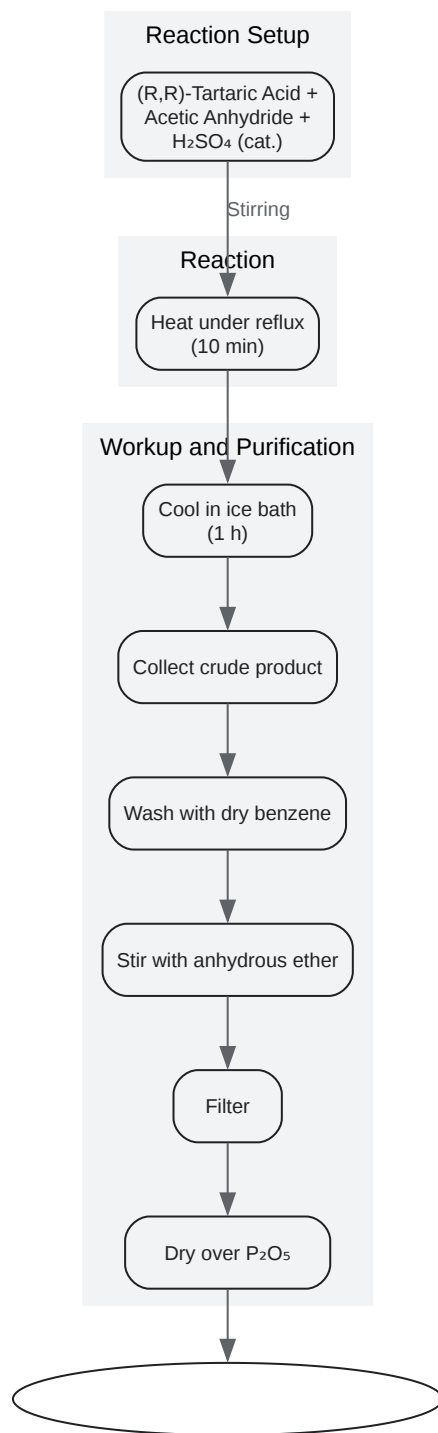
- Add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.
- Stir the mixture. An exothermic reaction will occur, and the tartaric acid will dissolve.
- Gently heat the solution under reflux with stirring for 10 minutes.
- Pour the hot solution into a beaker and cool in an ice bath for 1 hour.
- Collect the crude crystalline product by filtration using a Büchner funnel.
- Wash the crystals twice with 20 ml portions of dry benzene.
- Stir the product mechanically with 175 ml of cold anhydrous ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide.

Yield: 41–44.5 g (71–77%). Melting Point: 133–134 °C.

Mandatory Visualizations

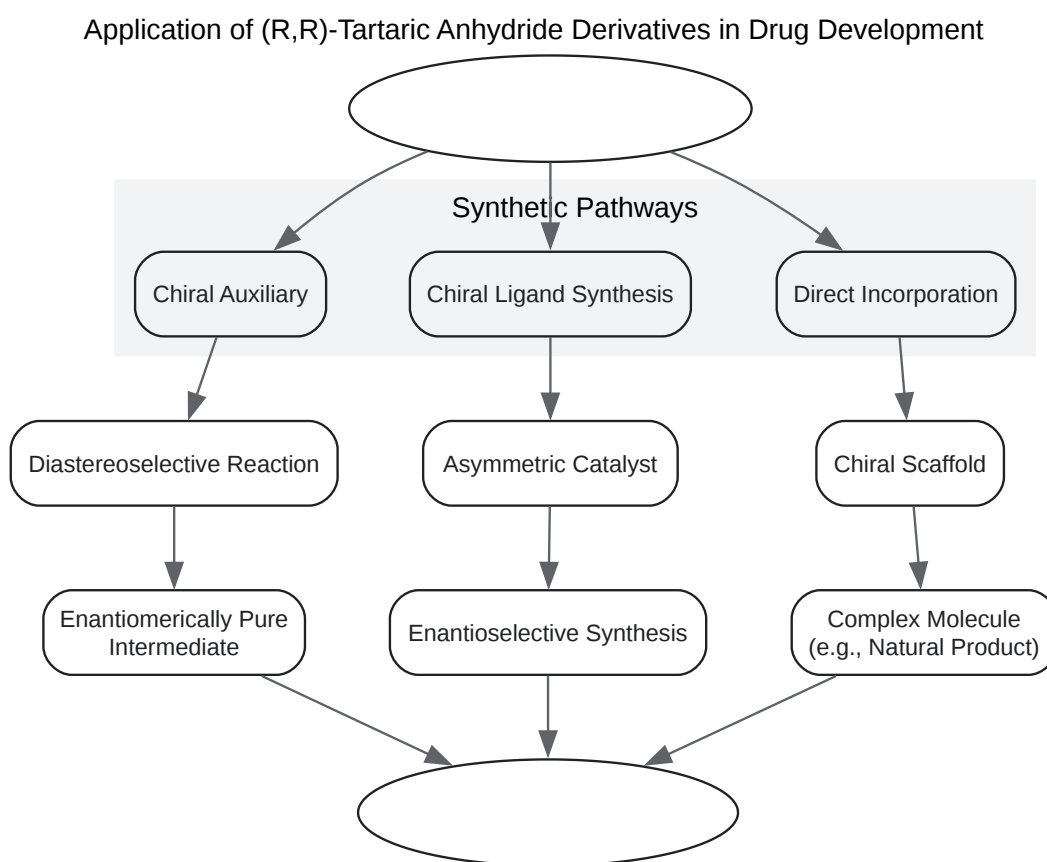
Experimental Workflow for Synthesis

Synthesis Workflow of O,O'-diacetyl-(R,R)-tartaric anhydride

[Click to download full resolution via product page](#)Caption: Synthesis workflow for O,O'-diacetyl-(R,R)-**tartaric anhydride**.

Application in Chiral Synthesis

(R,R)-**Tartaric anhydride** and its derivatives serve as key chiral building blocks in the synthesis of pharmaceuticals and other complex molecules. They can be used as chiral auxiliaries, starting materials for chiral ligands, or for the synthesis of complex natural products.



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Caption: Role of (R,R)-**tartaric anhydride** derivatives in drug development.

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References

- 1. researchgate.net [researchgate.net]
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